Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-
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Overview
Description
Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- is an intricate organic compound. Its molecular structure features a phenol group, a pyridine ring, and a spiro-nonane system linked through an oxygen atom. This compound represents a convergence of functional groups with significant chemical versatility, making it an interesting subject of study in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- generally involves multi-step organic reactions. Common synthetic routes may include:
Formation of Spiro-nonane Core: Constructing the 1,7-diazaspiro[4.4]nonane system through a sequence of cyclization reactions.
Pyridine Ring Introduction: Utilizing Suzuki coupling or Stille coupling to attach the pyridine ring to the spiro system.
Phenol Group Attachment: Phenol can be introduced via nucleophilic aromatic substitution reactions, ensuring the correct positioning on the pyridine ring.
Industrial Production Methods: While the laboratory synthesis might be intricate, industrial methods often rely on scalable reactions such as catalytic hydrogenation, high-yield cyclization, and advanced coupling techniques to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group is prone to oxidation, forming quinones.
Reduction: The spiro system may undergo hydrogenation under mild conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, sulfonyl chlorides, and other electrophiles under acidic conditions.
Major Products:
Quinones from oxidation.
Hydrogenated spiro systems from reduction.
Substituted phenols and pyridines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. Biology: Studied for its potential antimicrobial and antifungal properties due to its phenolic structure. Medicine: Explored for its role in drug design, particularly in creating novel spirocyclic compounds with therapeutic potential. Industry: Utilized in the synthesis of polymers and materials with unique mechanical properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interactions with various enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. Its spirocyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Other Spiro Compounds:
Spiro[4.4]nonane vs. Spiro[3.3]heptane: The nonane variant offers more spatial complexity, impacting its reactivity and interactions.
Phenol Derivatives:
Similar Compounds: Compounds like spiro[4.5]decane and spiro[4.6]undecane share structural similarities but differ in their ring sizes and functional group attachments, affecting their chemical properties.
List of Similar Compounds
Spiro[4.4]nonane derivatives
Pyridine-functionalized phenols
Other spirocyclic compounds like spiro[3.3]heptane, spiro[4.5]decane
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Properties
CAS No. |
646056-12-4 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[5-(1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxyphenol |
InChI |
InChI=1S/C18H21N3O2/c22-15-2-4-16(5-3-15)23-17-10-14(11-19-12-17)21-9-7-18(13-21)6-1-8-20-18/h2-5,10-12,20,22H,1,6-9,13H2 |
InChI Key |
AVILZJWTGCBUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=CC(=CN=C3)OC4=CC=C(C=C4)O)NC1 |
Origin of Product |
United States |
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